ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate
Description
Historical Context and Development
Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d]triazine-7-carboxylate (CAS: 1221722-36-6) emerged as a synthetic target during early 21st-century efforts to expand the chemical diversity of nitrogen-containing heterocycles. Its development aligns with broader medicinal chemistry initiatives to explore pyrrolotriazine derivatives for biological activity. The compound was first synthesized through regioselective cyclization strategies, leveraging advances in heterocyclic ring-forming reactions. Key milestones include:
Classification within Heterocyclic Chemistry
This compound belongs to two intersecting chemical classes:
The ethyl carboxylate moiety at position 7 further classifies it as an ester derivative within the pyrrolotriazine family.
Position in Pyrrolotriazine Research Landscape
This molecule occupies a niche in pharmacological scaffold development:
- Kinase inhibition : Structural analogs demonstrate activity against PI3Kγ/δ and EGFR/HER2.
- Synthetic intermediate : Serves as a precursor for functionalized pyrrolotriazines via thiol-ene click chemistry.
- Electrophilic reactivity : The 4-sulfanyl group enables nucleophilic substitutions at C4.
Recent studies highlight its utility in fragment-based drug design due to the planar aromatic core.
Nomenclature and Identification Systems
Synonymous designations include "WYB72236" (commercial catalog codes) and "AKOS033283620" (supplier-specific identifiers).
Structural Significance in Medicinal Chemistry
The molecule’s architecture confers three pharmacologically relevant features:
- Planar aromatic core : The fused pyrrolotriazine system enables π-stacking with protein aromatic residues, critical for kinase binding.
- Electrophilic C4 position : The sulfanyl group (-S-) permits covalent modifications, enhancing target engagement specificity.
- Ester prodrug potential : The ethyl carboxylate at C7 serves as a metabolically labile group for controlled drug release.
Comparative analyses with unsubstituted pyrrolotriazines show that the 6,8-dimethyl groups improve metabolic stability by shielding reactive N-centers.
Properties
IUPAC Name |
ethyl 6,8-dimethyl-1-oxo-4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)7-5(2)8-9(15)12-13-11(18)14(8)6(7)3/h4H2,1-3H3,(H,12,15)(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFXZJGIBYUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C)C(=O)NNC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-d][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a substitution reaction, often using thiol reagents.
Esterification: The carboxylate group is formed through esterification, typically using ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrrolo[1,2-d][1,2,4]triazine compounds exhibit significant anticancer properties. Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that this compound could effectively target specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains and fungi. This property could be particularly beneficial in the development of new antibiotics or antifungal treatments .
Agricultural Applications
Pesticide Development
this compound is being explored for its potential use in agrochemicals. Its unique structure may allow it to act as a pesticide or herbicide. Preliminary studies suggest that it can effectively control pests while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing new polymers. Its heterocyclic nature allows it to participate in various polymerization reactions. The resulting polymers may exhibit enhanced thermal stability and mechanical properties suitable for applications in coatings and composites .
Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s unique structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
Key Observations :
- Core Heterocycles: The target compound’s pyrrolo-triazine core is distinct from the triazolo-pyrimidine and pyrrolo-quinoline systems.
- Substituents : The sulfanyl group in the target compound may confer unique redox properties compared to the hydroxyl group in ’s compound. Methyl groups at positions 6 and 8 likely enhance steric bulk compared to the diphenyl groups in .
- Solubility: The ethyl carboxylate group in all three compounds improves solubility, but the quinoline system in may reduce polarity compared to triazine-based structures.
Table 2: Spectral Data Highlights
Biological Activity
Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate (CAS No. 1221722-36-6) is a heterocyclic compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound involves several key steps that include the formation of the pyrrolo-triazine framework. The compound has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity .
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-d][1,2,4]triazines exhibit significant anticancer properties. The following table summarizes findings from various research studies regarding the cytotoxic effects of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl derivatives against different cancer cell lines.
Despite the lack of cytotoxicity observed in certain studies for ethyl 6,8-dimethyl derivatives at tested concentrations , related compounds in the pyrazolo-triazine family have shown promising results. For instance, MM131 demonstrated significant anticancer activity through the inhibition of key signaling pathways involved in cancer progression such as mTOR and CDK pathways .
The biological activity of ethyl 6,8-dimethyl derivatives may be attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Some studies suggest that related compounds can inhibit protein kinases involved in cancer cell proliferation. For example, the inhibition of CDK2/cyclin E and Abl kinases has been noted in similar structures .
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways by increasing the activity of caspases involved in programmed cell death .
Case Studies
A notable study evaluated the anticancer potential of new pyrazolo-triazine derivatives against human cancer cell lines. The results highlighted that while some derivatives exhibited low cytotoxicity against MCF7 and K562 cells, related compounds demonstrated substantial inhibitory effects on other cancer types through distinct mechanisms such as apoptosis and kinase inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate, and what challenges arise during purification?
- Methodology : A one-pot two-step reaction (similar to ) is often employed for fused heterocycles. Key steps include:
- Cyclocondensation of precursors (e.g., substituted amines or thiols) under reflux conditions.
- Use of ethanol or DMF as solvents, with yields optimized via temperature control (e.g., 80–100°C).
- Purification Challenges :
- Low solubility in common solvents necessitates crystallization from aqueous DMF or ethanol (observed in ).
- Byproducts from sulfanyl-group reactivity (e.g., disulfide formation) require column chromatography with silica gel or reverse-phase HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H/13C NMR :
- Key signals:
- Ethyl ester protons (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.4 ppm for CH2).
- Sulfanyl (-SH) proton (δ ~3.5–4.0 ppm, broad singlet).
- Aromatic protons in the pyrrolo-triazine core (δ ~6.5–8.5 ppm).
- Example : In analogous triazolo-pyridines (), methyl groups resonate at δ ~2.3–2.5 ppm.
- IR : Strong C=O stretch (~1700 cm⁻¹) for the ester and oxo groups; S-H stretch (~2550 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]+ with mass accuracy <5 ppm (e.g., ).
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Thermal Stability : Decomposition observed above 200°C (similar to ). Store at –20°C under inert gas.
- Light Sensitivity : The sulfanyl group may oxidize; use amber vials and minimize UV exposure.
- Solvent Compatibility : Avoid DMSO due to potential sulfoxide formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis or reactivity of this compound?
- Approach :
- Use quantum chemical calculations (ICReDD methodology, ) to model transition states and identify energetically favorable pathways.
- Predict regioselectivity in sulfanyl-group reactions (e.g., nucleophilic substitution vs. oxidation).
- Case Study : Reaction path search methods reduced optimization time for similar triazine derivatives by 40% .
Q. What experimental design strategies (e.g., DoE) are effective for exploring structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Apply factorial design () to vary substituents (e.g., methyl, sulfanyl) and measure biological activity.
- Variables : Temperature, solvent polarity, catalyst loading.
- Example Table :
| Factor | Range Tested | Impact on Yield (%) | SAR Correlation (R²) |
|---|---|---|---|
| Temp. | 60–100°C | 25–78 | 0.92 |
| Solvent | Ethanol-DMF | 30–85 | 0.88 |
Q. How to resolve contradictions in spectral data or biological activity reported across studies?
- Analysis Framework :
- Compare crystallization solvents (): Polymorphism can alter NMR/XRPD patterns.
- Validate purity via HRMS and elemental analysis ().
- Replicate assays under standardized conditions (e.g., pH, cell lines).
- Case Example : Discrepancies in IC50 values for similar triazines were traced to residual DMF in samples .
Methodological Recommendations
Q. What crystallization techniques yield single crystals suitable for X-ray diffraction studies?
- Protocol :
- Slow evaporation from ethanol/water (1:1) at 4°C.
- Use seeding if nucleation is erratic (observed in for thiazolo-pyrimidines).
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent Polarity | Medium (ε ~20–30) |
| Cooling Rate | 0.5°C/hour |
Q. How to design a robust kinetic study for sulfanyl-group reactivity in this compound?
- Steps :
Monitor reaction progress via in-situ IR (S-H disappearance at ~2550 cm⁻¹).
Use pseudo-first-order conditions with excess nucleophile (e.g., iodomethane).
Analyze rate constants (k) at varying temperatures (Arrhenius plot).
- Data Interpretation :
- A negative ΔS‡ suggests associative mechanisms (common in thiol reactivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
